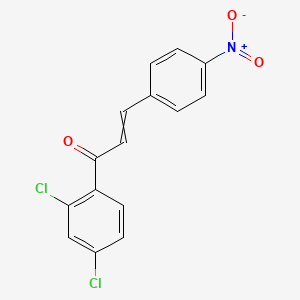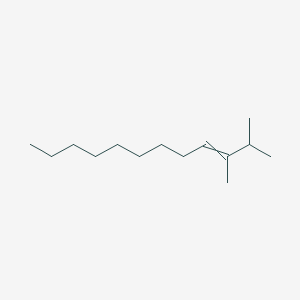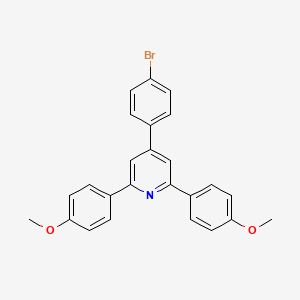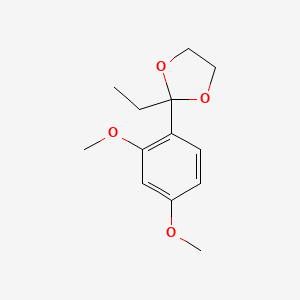![molecular formula C14H32ClNO2 B14266942 N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride CAS No. 131671-79-9](/img/structure/B14266942.png)
N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound’s structure includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, which contributes to its amphiphilic nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride typically involves the reaction of N,N-dimethyloctylamine with 2-(2-chloroethoxy)ethanol. The reaction is carried out in an organic solvent such as chloroform or ethanol under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds, while oxidation can produce corresponding oxides .
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents, detergents, and personal care products
Wirkmechanismus
The mechanism of action of N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride primarily involves its surfactant properties. The compound interacts with cell membranes, disrupting their structure and increasing permeability. This action is particularly useful in antimicrobial applications, where it can lead to cell lysis and death of microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(2-Hydroxyethoxy)ethyl]acetamide
- N-[2-(2-Hydroxyethoxy)ethyl]methacrylamide
- Didecylmethylpoly(oxyethyl)ammonium propionate
Uniqueness
N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride stands out due to its specific combination of a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group. This unique structure imparts excellent surfactant properties, making it highly effective in disrupting cell membranes and enhancing the solubility of hydrophobic compounds .
Eigenschaften
CAS-Nummer |
131671-79-9 |
|---|---|
Molekularformel |
C14H32ClNO2 |
Molekulargewicht |
281.86 g/mol |
IUPAC-Name |
2-(2-hydroxyethoxy)ethyl-dimethyl-octylazanium;chloride |
InChI |
InChI=1S/C14H32NO2.ClH/c1-4-5-6-7-8-9-10-15(2,3)11-13-17-14-12-16;/h16H,4-14H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SGHXPABLMZEJGH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+](C)(C)CCOCCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)






![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)





